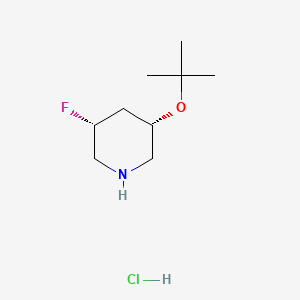
(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a tert-butoxy group at the 3-position and a fluorine atom at the 5-position of the piperidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a piperidine derivative is reacted with a tert-butyl halide in the presence of a base to introduce the tert-butoxy group. The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. . These systems offer advantages such as improved reaction control, higher yields, and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine N-oxide derivatives, while reduction can produce deoxygenated piperidine compounds.
Scientific Research Applications
(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride involves its interaction with specific molecular targets. The tert-butoxy group and the fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The piperidine ring structure allows for versatile interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- (3S,5R)-3-(tert-butoxy)-5-chloropiperidine hydrochloride
- (3S,5R)-3-(tert-butoxy)-5-bromopiperidine hydrochloride
- (3S,5R)-3-(tert-butoxy)-5-iodopiperidine hydrochloride
Uniqueness
(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly valuable in medicinal chemistry.
Properties
Molecular Formula |
C9H19ClFNO |
|---|---|
Molecular Weight |
211.70 g/mol |
IUPAC Name |
(3R,5S)-3-fluoro-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride |
InChI |
InChI=1S/C9H18FNO.ClH/c1-9(2,3)12-8-4-7(10)5-11-6-8;/h7-8,11H,4-6H2,1-3H3;1H/t7-,8+;/m1./s1 |
InChI Key |
YRKQFLJIEBKNSI-WLYNEOFISA-N |
Isomeric SMILES |
CC(C)(C)O[C@H]1C[C@H](CNC1)F.Cl |
Canonical SMILES |
CC(C)(C)OC1CC(CNC1)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















